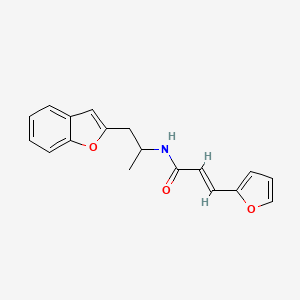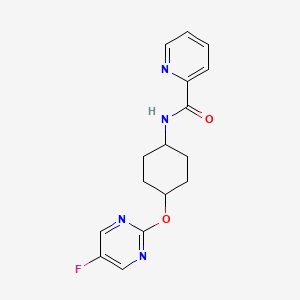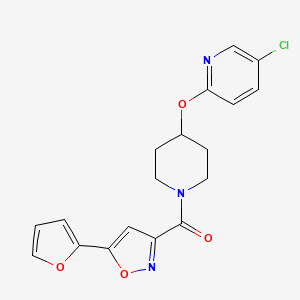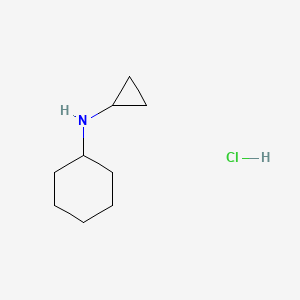
(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IMPPAT (Indian Medicinal Plants, Phytochemistry And Therapeutics) is a manually curated database which has been constructed via digitalization of information from more than 100 books on traditional Indian medicine, 7000+ published research articles and other existing resources .
Molecular Structure Analysis
For the phytochemicals in this database, two-dimensional (2D) and three-dimensional (3D) chemical structures are provided .Chemical Reactions Analysis
The database does not provide specific chemical reactions related to the compound .Physical And Chemical Properties Analysis
The database employs cheminformatics tools to compute the physicochemical properties, drug-likeness based on multiple scoring schemes, and predicted Absorption, distribution, metabolism, excretion and toxicity (ADMET) properties of the phytochemicals .作用机制
The mechanism of action of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide involves the inhibition of enzymes by binding to their active sites. This compound has been shown to form a covalent bond with the catalytic serine residue of acetylcholinesterase and butyrylcholinesterase, thus preventing the hydrolysis of acetylcholine and butyrylcholine, respectively. In the case of tyrosinase, this compound inhibits the oxidation of tyrosine to dopaquinone by binding to the copper ions at the active site.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the production of reactive oxygen species and pro-inflammatory cytokines, indicating its potential as an anti-inflammatory and antioxidant agent. This compound has also been shown to induce apoptosis in cancer cells, suggesting its potential as an antitumor agent.
实验室实验的优点和局限性
One advantage of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide is its ability to inhibit multiple enzymes involved in various physiological processes, which makes it a promising therapeutic agent for the treatment of multiple diseases. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide. One direction is to improve its solubility and bioavailability in order to enhance its therapeutic potential. Another direction is to investigate its efficacy in animal models of various diseases, including Alzheimer's, Parkinson's, and melanoma. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential off-target effects.
合成方法
The synthesis of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide involves the reaction between 1-(benzofuran-2-yl)propan-2-amine and 3-(furan-2-yl)acryloyl chloride in the presence of triethylamine. The reaction proceeds through nucleophilic addition followed by elimination to yield this compound as a yellow solid with a melting point of 153-155°C.
科学研究应用
(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide has shown potential as a therapeutic agent due to its ability to inhibit the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are involved in various physiological processes and their dysregulation has been linked to several diseases such as Alzheimer's, Parkinson's, and melanoma. This compound has also been reported to have anti-inflammatory, antioxidant, and antitumor properties.
属性
IUPAC Name |
(E)-N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(19-18(20)9-8-15-6-4-10-21-15)11-16-12-14-5-2-3-7-17(14)22-16/h2-10,12-13H,11H2,1H3,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPXYDYAUGQHIY-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(dimethylamino)phenyl]-N'-phenylurea](/img/structure/B3018877.png)
![1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018878.png)



![5-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3018885.png)

![2-Butyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018893.png)
![[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine](/img/structure/B3018894.png)


![2-Methyl-[1,3]thiazolo[4,5-c]pyridine hydrochloride](/img/structure/B3018897.png)
![2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B3018899.png)
![N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide](/img/structure/B3018900.png)